molecular formula C24H21ClN4O2 B2446882 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea CAS No. 1796902-26-5

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea

Cat. No.: B2446882
CAS No.: 1796902-26-5
M. Wt: 432.91
InChI Key: LSOKKFCFJNJEJV-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications

Radioiodinatable Benzodiazepines for Tumor Targeting

This compound has been utilized in the development of novel radioiodinated 1,4-benzodiazepines, which are high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These compounds have potential applications in tumor targeting and imaging due to their ability to bind more receptor sites compared to agonists, making them useful in identifying tumors in vivo (Akgün et al., 2009).

Antiproliferative Activities in Cancer Therapeutics

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These derivatives have shown significant potential as anticancer agents, displaying better activity than some standard reference compounds (Lee et al., 2018).

Application in Crystal Forms and Drug Absorption

The compound's crystalline forms have been investigated to improve its dissolution and absorption. This research is crucial for enhancing the bioavailability of drugs, particularly those that are sparingly soluble in water (Yano et al., 1996).

Antimicrobial and Anticancer Properties

Several derivatives of this compound have been synthesized and assessed for their antimicrobial and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases, including cancer (Verma et al., 2015).

Analgesic Modulation for TRPV1

This compound has been designed and synthesized as an analgesic modulating agent for the Transient Receptor Potential Vanilloid 1 (TRPV1). It shows promise in providing analgesic effects with good aqueous solubility, which is crucial for drug formulation (Liu et al., 2018).

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOKKFCFJNJEJV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.